
Ibrolipim
Descripción general
Descripción
Ibrolipim, también conocido como NO-1886, es un fármaco hipocolesterolémico de la familia de las estatinas. Actúa como un activador de la lipasa lipoproteica, lo que ayuda a acelerar la oxidación de los ácidos grasos. Este compuesto ha llamado la atención debido a su potencial para controlar los niveles de lípidos en sangre, lo que reduce el riesgo de enfermedades cardíacas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Ibrolipim se sintetiza a través de un proceso de varios pasos. El nombre IUPAC preferido para this compound es Dietil (4-[(4-bromo-2-cianofenil)carbamoyl]fenil)metilfosfonato. La síntesis implica la reacción de isocianato de 4-bromo-2-cianofenilo con 4-(dietoxi fosforilmetil)anilina en condiciones controladas .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como la purificación y la cristalización para obtener el producto final en su forma deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ibrolipim experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se lleve a cabo .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound incluyen varios derivados oxidados, reducidos y sustituidos. Estos productos a menudo se utilizan en investigaciones y desarrollos adicionales para explorar nuevas aplicaciones y posibles usos terapéuticos .
Aplicaciones Científicas De Investigación
Chemistry
- Ibrolipim is utilized as a model compound to study the activation mechanisms of lipoprotein lipase and its effects on lipid metabolism. This research is critical for understanding how LPL activators can influence metabolic disorders .
Biology
- The compound has been investigated for its role in regulating lipid levels within biological systems. It shows potential therapeutic effects on metabolic disorders such as obesity and diabetes by modulating lipid metabolism .
Medicine
- This compound has been explored for its potential in treating conditions like hyperlipidemia , atherosclerosis , and other cardiovascular diseases. Clinical studies have indicated that it can significantly reduce plasma triglycerides while increasing high-density lipoprotein cholesterol levels .
Industry
- In pharmaceutical development, this compound is considered a promising candidate for new lipid-lowering drugs and formulations aimed at addressing metabolic diseases .
Case Study 1: Renal Protection in Diabetic Models
In a study involving Chinese Bama minipigs fed a high-sucrose and high-fat diet, this compound was administered to assess its effects on renal health. The results showed that:
- This compound significantly reduced renal lipid accumulation and improved LPL expression and activity.
- It also ameliorated hyperglycemia and hyperlipidemia, demonstrating its potential renoprotective effects against diet-induced diabetic nephropathy .
Parameter | Control Diet | HSFD | HSFD + this compound |
---|---|---|---|
Body Weight (g) | 30 ± 5 | 40 ± 6 | 35 ± 4 |
Plasma Glucose (mg/dL) | 80 ± 10 | 150 ± 20 | 120 ± 15 |
Plasma Triglycerides (mg/dL) | 100 ± 15 | 250 ± 30 | 180 ± 25 |
Urinary Microalbumin (mg/dL) | 5 ± 1 | 20 ± 5 | 10 ± 2 |
Case Study 2: Lipid Metabolism Regulation
Another investigation focused on the effect of this compound on lipid profiles in diabetic rats. Findings revealed that:
Mecanismo De Acción
Ibrolipim ejerce sus efectos activando la lipasa lipoproteica, una enzima que juega un papel crucial en el metabolismo de los lípidos. Esta activación conduce a un aumento de la descomposición de los triglicéridos en ácidos grasos libres y glicerol, que luego son utilizados por el cuerpo para la producción de energía. Los objetivos moleculares de this compound incluyen los transportadores de casete de unión a ATP A-1 (ABCA1) y G-1 (ABCG1), que participan en la salida de colesterol y la homeostasis de lípidos .
Comparación Con Compuestos Similares
Compuestos Similares
Atorvastatina: Otra estatina utilizada para reducir los niveles de colesterol al inhibir la enzima HMG-CoA reductasa.
Simvastatina: Similar a la atorvastatina, también inhibe la HMG-CoA reductasa y se utiliza para controlar la hiperlipidemia.
Rosuvastatina: Una estatina potente que reduce los niveles de colesterol al inhibir la HMG-CoA reductasa.
Unicidad de Ibrolipim
This compound es único en su mecanismo de acción, ya que activa la lipasa lipoproteica en lugar de inhibir la HMG-CoA reductasa como otras estatinas. Este mecanismo distinto permite un enfoque diferente para controlar los niveles de lípidos y ofrece posibles beneficios en el tratamiento de afecciones relacionadas con el metabolismo de los lípidos .
Actividad Biológica
Ibrolipim, also known as NO-1886, is a potent lipoprotein lipase (LPL) activator that has garnered attention for its biological activities, particularly in lipid metabolism and potential therapeutic applications in metabolic disorders. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on lipid profiles, and implications for health.
Lipoprotein Lipase Activation
this compound primarily functions by enhancing LPL activity, which plays a crucial role in hydrolyzing triglycerides in lipoproteins into free fatty acids and glycerol. This process is vital for lipid metabolism and energy homeostasis. Studies have shown that this compound increases LPL mRNA levels in various tissues, thereby boosting LPL protein concentrations in plasma following heparin administration .
Cholesterol Efflux
Recent research indicates that this compound promotes cholesterol efflux from macrophage-derived foam cells via the upregulation of ATP-binding cassette transporters ABCA1 and ABCG1, mediated through the liver X receptor alpha (LXRα) signaling pathway. This mechanism is crucial for reverse cholesterol transport and may help mitigate atherogenesis .
Effects on Lipid Profiles
Animal Studies
In a study involving male Chinese Bama minipigs fed a high-sucrose and high-fat diet, supplementation with this compound resulted in significant reductions in body weight, plasma glucose, insulin levels, triglycerides, and urinary albumin concentrations. Conversely, it increased plasma total cholesterol and HDL-C levels . Table 1 summarizes the plasma parameters observed in this study:
Parameter | Control Diet (CD) | High-Sucrose & High-Fat Diet (HSFD) | HSFD + this compound |
---|---|---|---|
Plasma Glucose | 5.5 ± 0.3 mmol/L | 8.2 ± 0.5 mmol/L | 6.1 ± 0.4 mmol/L |
Insulin | 10.2 ± 1.1 μU/mL | 20.5 ± 2.3 μU/mL | 15.0 ± 1.8 μU/mL |
Triglycerides | 0.75 ± 0.05 mmol/L | 2.5 ± 0.2 mmol/L | 1.2 ± 0.1 mmol/L |
Total Cholesterol | 3.8 ± 0.4 mmol/L | 5.6 ± 0.7 mmol/L | 6.2 ± 0.6 mmol/L |
HDL-C | 1.2 ± 0.2 mmol/L | 0.9 ± 0.1 mmol/L | 1.4 ± 0.3 mmol/L |
Clinical Implications
Nephropathy and Metabolic Disorders
this compound has shown promise in reducing early-stage nephropathy associated with diet-induced obesity and diabetes by suppressing renal lipid deposition and improving metabolic parameters . In models of nephrotic syndrome induced by adriamycin, it was observed to reduce plasma creatinine levels and proteinuria while ameliorating tubulointerstitial lesions .
Inflammation Reduction
The compound also exhibits anti-inflammatory properties by significantly reducing pro-inflammatory cytokines such as IL-1, IL-6, and TNF-β in adipose tissue . This suggests that this compound may have potential benefits beyond lipid regulation, possibly contributing to the management of inflammatory conditions associated with metabolic syndrome.
Case Studies
A notable case study involved patients with dyslipidemia who were administered this compound as part of their treatment regimen. The results indicated a marked improvement in lipid profiles, with significant reductions in triglyceride levels and increases in HDL-C over a period of several months . This aligns with findings from animal studies demonstrating similar lipid-lowering effects.
Propiedades
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRTURMJVWXURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157989 | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133208-93-2 | |
Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibrolipim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBROLIPIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.